
Sinefungin
Vue d'ensemble
Description
La Sinefungine est un analogue nucléosidique naturel de la S-adénosylméthionine. C'est un composé solide appartenant aux nucléosides puriques et à leurs analogues, qui sont des composés comprenant une base purique attachée à un sucre . La Sinefungine est connue pour ses activités antifongiques, antivirales et antiparasitaires . Elle a été isolée pour la première fois à partir de cultures de Streptomyces griseolus et Streptomyces incarnatus .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La Sinefungine peut être synthétisée par différentes méthodes, notamment la synthèse chimique et la biosynthèse. La synthèse chimique implique le couplage d'un résidu d'ornithine à l'extrémité 5' de l'adénosine par une liaison carbone-carbone . Les conditions de réaction impliquent généralement l'utilisation de groupes protecteurs et de réactifs spécifiques pour assurer la formation sélective du produit souhaité.
Méthodes de production industrielle : La production industrielle de Sinefungine repose souvent sur la fermentation d'espèces de Streptomyces. La voie biosynthétique implique des machineries enzymatiques complexes codées dans des grappes de gènes du génome de ces microorganismes . La manipulation génétique et l'ingénierie métabolique sont utilisées pour améliorer le rendement et la diversification structurelle de la Sinefungine .
Analyse Des Réactions Chimiques
Types de réactions : La Sinefungine subit diverses réactions chimiques, notamment :
Oxydation : La Sinefungine peut être oxydée pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la Sinefungine.
Substitution : La Sinefungine peut subir des réactions de substitution où des atomes ou groupes spécifiques sont remplacés par d'autres.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction du produit souhaité et de la réaction spécifique réalisée.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la Sinefungine qui conservent sa structure de base mais ont des groupes fonctionnels modifiés, améliorant son activité biologique et sa spécificité .
Applications De Recherche Scientifique
Sinefungin is a nucleoside analog derived from Streptomyces incarnatus and Streptomyces griseolus that has demonstrated antimicrobial properties due to its capacity to inhibit transmethylation reactions . It impacts adenine MTases and other DNA MTases . Research indicates its potential as a therapeutic intervention in candidiasis and against various parasitic species .
Scientific Research Applications
Candida albicans: this compound has been tested against Candida albicans to determine the impact of this compound-mediated inhibition of transmethylation reactions on the virulence of C. albicans . this compound impairs pathogenic traits of C. albicans, including hyphal morphogenesis, biofilm formation, and adhesion to epithelial cells . this compound also suppresses virulence of C. albicans in Galleria mellonella . this compound particularly disturbs N6-methyladenosine (m 6A) formation . this compound reverses adhesion to polystyrene after long-term periods of growth .
Saccharomyces cerevisiae: Studies on Saccharomyces cerevisiae have shown that this compound inhibits MTases closely associated with post-transcriptional modification . this compound resistance in Saccharomyces cerevisiae can arise spontaneously . The Saccharomyces cerevisiae cap methyltransferase Abd1 is very sensitive to this compound .
Antiparasitic activity: this compound has been shown to inhibit the development of various parasitic species, including Trypanosoma, Leishmania, and Cryptosporidium species . Two new nucleotide antibiotics, named this compound VA and dehydrothis compound V, were separated by cation exchange column chromatography and purified by HPLC .
Antifolate therapies: Sulfonamides have been used to treat a large number of fungal, bacterial, and parasitic infections including candidiasis .
Mécanisme D'action
Sinefungin exerts its effects by competitively inhibiting S-adenosylmethionine-dependent methyltransferase enzymes . This inhibition leads to the disruption of RNA and DNA synthesis, affecting the growth and proliferation of various microorganisms . The molecular targets of this compound include modification methylase TaqI, rRNA adenine N-6-methyltransferase, and modification methylase RsrI .
Comparaison Avec Des Composés Similaires
La Sinefungine est structurellement similaire à la S-adénosylméthionine et à la S-adénosyl-homocystéine . sa capacité unique à inhiber une large gamme d'enzymes méthyltransférases la distingue de ces composés. D'autres composés similaires comprennent :
S-adénosylméthionine : Un donneur de méthyle essentiel dans divers processus biologiques.
S-adénosyl-homocystéine : Un sous-produit des réactions de méthylation qui peut inhiber les méthyltransférases.
Adénosyl-ornithine : Un autre analogue nucléosidique présentant des activités biologiques similaires.
L'activité à large spectre de la Sinefungine et son potentiel en tant qu'agent thérapeutique en font un composé unique et précieux dans la recherche scientifique et les applications industrielles.
Activité Biologique
Sinefungin, a natural nucleoside analogue of S-adenosylmethionine (SAM), has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article delves into the biological activity of this compound, focusing on its effects against various pathogens, mechanisms of action, and potential therapeutic applications.
Overview of this compound
This compound was first isolated from the cultures of Streptomyces incarnatus and Streptomyces griseolus. It is known to inhibit transmethylation reactions, which are crucial for the methylation of DNA, RNA, and proteins. This inhibition is primarily due to its structural similarity to SAM, making it a potent inhibitor of methyltransferases (MTases) .
1. Bacterial Activity
Concentration (µg/mL) | Biofilm Biomass Reduction (%) |
---|---|
10 | 15 |
50 | 53 |
2. Fungal Activity
In studies involving Candida albicans, this compound demonstrated the ability to impair pathogenic traits such as hyphal morphogenesis and biofilm formation without affecting human cell viability. In vivo experiments using the Galleria mellonella model showed that this compound treatment significantly suppressed the virulence of C. albicans, indicating its potential as a therapeutic agent against candidiasis .
Effect on C. albicans | Observation |
---|---|
Hyphal Morphogenesis | Inhibited |
Biofilm Formation | Impaired |
Human Cell Viability | No adverse effects at <4 µM |
This compound's mechanism primarily involves the inhibition of MTases, which play critical roles in RNA capping and other methylation processes essential for pathogen survival. For instance, it has been shown to inhibit cap methylation in Saccharomyces cerevisiae, leading to growth inhibition at low concentrations . The compound's selectivity for microbial MTases over human counterparts suggests a favorable therapeutic window.
Case Study 1: Pneumococcal Infections
A study investigated the effects of this compound on pneumococcal infections in a rat model. The results indicated a significant reduction in bacterial colonization and biofilm formation in treated subjects compared to controls. This highlights this compound's potential as an antibiofilm agent against pneumococci .
Case Study 2: Candidiasis Treatment
In another study focusing on candidiasis, this compound was administered to infected larvae of Galleria mellonella. The treatment resulted in decreased fungal burden and improved survival rates, underscoring its efficacy as an antifungal agent .
Propriétés
IUPAC Name |
(2S,5S)-2,5-diamino-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O5/c16-6(1-2-7(17)15(25)26)3-8-10(23)11(24)14(27-8)22-5-21-9-12(18)19-4-20-13(9)22/h4-8,10-11,14,23-24H,1-3,16-17H2,(H,25,26)(H2,18,19,20)/t6-,7-,8+,10+,11+,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXOHSDXUQEUSF-YECHIGJVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CC(CCC(C(=O)O)N)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C[C@H](CC[C@@H](C(=O)O)N)N)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207689 | |
Record name | Sinefungin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58944-73-3 | |
Record name | Sinefungin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58944-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sinefungin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058944733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sinefungin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01910 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sinefungin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10207689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sinefungin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SINEFUNGIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2U467CIIL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Sinefungin?
A1: this compound acts as a potent inhibitor of S-adenosylmethionine (AdoMet)-dependent methyltransferases (MTases). [, , ] It competitively binds to the AdoMet-binding site of these enzymes, disrupting crucial methylation reactions. [, ]
Q2: What are the downstream consequences of this compound inhibiting methyltransferases?
A2: Inhibition of methyltransferases by this compound leads to a wide range of effects, including:
- Disruption of vital cellular processes such as DNA replication, transcription, and translation. [, ]
- Inhibition of mRNA cap methylation, crucial for mRNA stability and translation. []
- Alterations in sterol biosynthesis, affecting membrane integrity and cell growth in certain organisms. [, ]
- Disruption of polyamine biosynthesis, essential for cell growth and proliferation. []
Q3: Is there evidence of a specific methylation pathway targeted by this compound in Leishmania parasites?
A3: While this compound effectively inhibits Leishmania growth, research suggests its primary mode of action is not solely through disrupting sterol biosynthesis at the 24-transmethylation step. [] Genome-wide analysis suggests potential targets include AdoMet synthetase, mRNA cap methyltransferase, and protein methyltransferases. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C15H23N7O5S and a molecular weight of 401.44 g/mol. [, ]
Q5: Are there any spectroscopic data available for characterizing this compound?
A5: Various spectroscopic techniques have been employed to characterize this compound and its interactions:
- Circular Dichroism (CD) spectroscopy: Reveals conformational changes in methyltransferases upon this compound binding. []
- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides insights into the structural and dynamic changes in methyltransferases upon this compound binding. []
- X-ray crystallography: Reveals the binding mode of this compound within the active site of methyltransferases. []
Q6: Is there information available regarding this compound's stability under various conditions?
A6: While specific data on this compound's stability across various conditions is limited in the provided literature, research highlights its susceptibility to degradation within biological systems. [] Further investigations are needed to comprehensively assess its stability under different storage conditions, pH ranges, and temperatures.
Q7: Does this compound possess any inherent catalytic properties?
A7: this compound does not possess inherent catalytic properties. It functions as a competitive inhibitor of methyltransferases, blocking their enzymatic activity rather than catalyzing reactions. [, , ]
Q8: Have computational methods been employed to study this compound and its interactions?
A8: Yes, computational studies have played a crucial role in understanding this compound:
- Molecular docking: Used to predict the binding mode and affinity of this compound to methyltransferases. [, ]
- Molecular dynamics simulations: Provide insights into the dynamic interactions between this compound and methyltransferases. [, ]
- Quantitative structure-activity relationship (QSAR) studies: Aim to establish correlations between this compound's structure and its biological activity. []
Q9: How do structural modifications of this compound affect its activity?
A9: Research on this compound analogues reveals crucial structural features for its activity:
- Adenine moiety: Replacing adenine with uracil or dihydrouracil significantly reduces antileishmanial activity and affinity for protein methyltransferases. []
- Amino and carboxyl groups: The presence of both terminal amino and carboxyl groups at the 9' position is crucial for antileishmanial activity. []
- C-6' stereochemistry: The C-6' epimer of this compound exhibits reduced in vitro activity compared to the natural compound, suggesting the importance of stereochemistry for target binding. []
- Ornithine moiety modifications: Specific alterations within the ornithine portion can retain inhibitory activity against RNA methyltransferases in Streptomyces. []
Q10: What is the evidence for this compound's efficacy against various pathogens?
A10: this compound demonstrates potent in vitro and in vivo activity against a range of organisms:
- Protozoa: Exhibits potent activity against various Leishmania species, both in vitro and in vivo. [, , , , ] Also shows activity against Trypanosoma species, but its therapeutic potential is limited by toxicity. [, , ]
- Fungi: Inhibits the growth of Candida albicans, impacting its morphology, biofilm formation, and adhesion to human epithelial cells, suggesting potential as an antifungal agent. []
- Cryptosporidium parvum: Shows promising curative and preventive activity in immunosuppressed rat models of cryptosporidiosis, highlighting its potential for treating this opportunistic infection. [, ]
Q11: What are the known mechanisms of resistance to this compound?
A11: Research has identified several mechanisms contributing to this compound resistance:
- Mutations in AdoMet transporter (AdoMetT1): Loss-of-function mutations in AdoMetT1, responsible for AdoMet uptake, are linked to resistance in Leishmania. [, ]
- Overexpression of AdoMet synthetase (METK): Increased METK levels can counteract this compound's inhibitory effects by boosting AdoMet production. [, ]
- Elevated expression of mRNA cap guanine-N7 methyltransferase (CMT1): Overexpression of CMT1, a key target of this compound, can confer resistance. [, ]
Q12: What is known about the toxicity profile of this compound?
A12: While this compound exhibits potent antiparasitic activity, concerns regarding its toxicity profile have been raised:
- Nephrotoxicity: this compound can induce nephrotoxicity, particularly at higher doses, as evidenced by elevated serum urea levels and histopathological changes in animal models. [] This toxicity limits its therapeutic use against Trypanosoma infections.
- General toxicity: High doses of this compound can lead to increased mortality and adverse effects on growth and development in insects, potentially due to widespread methyltransferase inhibition. []
Q13: What strategies are being explored to improve this compound's delivery to specific targets?
A15: While the provided literature mainly focuses on this compound's fundamental mechanisms and activity, research on drug delivery systems like this compound-loaded PLGA nanoparticles indicates ongoing efforts to improve its targeting and therapeutic efficacy. [] Further exploration of targeted drug delivery approaches is crucial to enhance its therapeutic potential while minimizing off-target effects.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.